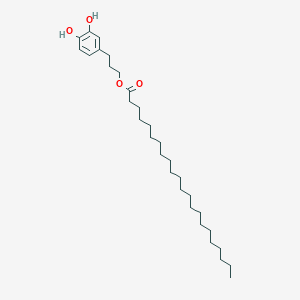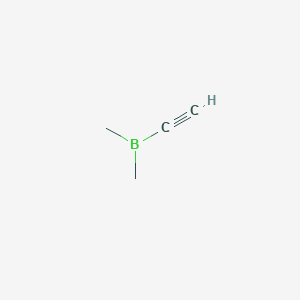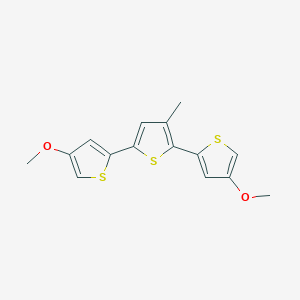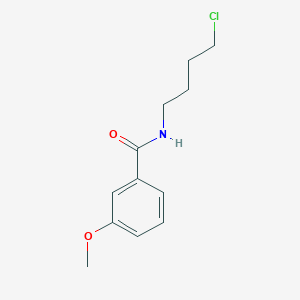![molecular formula C17H14N2O4 B14237513 1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione CAS No. 206552-58-1](/img/structure/B14237513.png)
1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione is a chemical compound known for its unique spiro structure, which consists of two benzoxazine rings connected through a spiro carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione typically involves the base-catalyzed twin polymerization of 2,2’-spirobi[4H-1,3,2-benzodioxasiline]. This process is carried out using multi-walled carbon nanotubes, thermally pre-treated polyacrylonitrile particles, and copper particles as substrates. The polymerization is catalyzed by tertiary amines such as 1,4-diazabicyclo[2.2.2]octane or secondary amines like pyrrolidine, depending on the substrate .
Industrial Production Methods
The process involves coating substrate particles with a nanostructured phenolic resin-silica hybrid material layer, which is then transformed into a homogenous and nanostructured carbon/silica layer .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The benzoxazine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the benzoxazine rings .
Wissenschaftliche Forschungsanwendungen
1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione has several scientific research applications:
Materials Science: Used in the development of nanostructured materials and coatings.
Polymer Chemistry: Employed in the synthesis of phenolic resin-silica hybrid materials.
Catalysis: Acts as a catalyst in certain polymerization reactions.
Biomedical Research:
Wirkmechanismus
The mechanism of action of 1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione involves its ability to form stable spiro structures, which contribute to its unique chemical properties. The molecular targets and pathways involved are primarily related to its interaction with substrates in polymerization reactions, where it acts as a catalyst or a structural component .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Spirobi[4H-1,3,2-benzodioxasiline]: A precursor in the synthesis of 1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione.
Benzoxazole Derivatives: Compounds with similar benzoxazine rings but different substituents and properties.
Uniqueness
1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring stable and robust materials .
Eigenschaften
CAS-Nummer |
206552-58-1 |
|---|---|
Molekularformel |
C17H14N2O4 |
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
1,1'-dimethyl-2,2'-spirobi[3,1-benzoxazine]-4,4'-dione |
InChI |
InChI=1S/C17H14N2O4/c1-18-13-9-5-3-7-11(13)15(20)22-17(18)19(2)14-10-6-4-8-12(14)16(21)23-17/h3-10H,1-2H3 |
InChI-Schlüssel |
DNRIIYYJAZWLQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)OC13N(C4=CC=CC=C4C(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)


![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)

![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)

![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
